4-methoxy-N,N'-bis(4-methoxyphenyl)benzene-1,3-disulfonamide
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Overview
Description
4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide is an organic compound that features a benzene ring substituted with methoxy groups and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methoxyaniline followed by coupling reactions to introduce the methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylhydrazine: This compound features a similar methoxyphenyl group but with a hydrazine functional group.
4-methoxyphenethylamine: This compound has a methoxyphenyl group attached to an ethylamine chain.
Methacetin: This compound contains a methoxyphenyl group with an acetamide functional group.
Uniqueness
4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide is unique due to its dual methoxyphenyl and sulfonamide groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C21H22N2O7S2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-methoxy-1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C21H22N2O7S2/c1-28-17-8-4-15(5-9-17)22-31(24,25)19-12-13-20(30-3)21(14-19)32(26,27)23-16-6-10-18(29-2)11-7-16/h4-14,22-23H,1-3H3 |
InChI Key |
WJRSVCLVBUQFEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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